6-Azaspiro[3.4]octan-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-azaspiro[3.4]octan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-7(2-1-3-7)4-5-8-6/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJVDKBJPQMKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Azaspiro 3.4 Octan 5 One and Its Derivatives
Retrosynthetic Analysis of the Azaspiro[3.4]octan-5-one Core
A retrosynthetic analysis of the 6-azaspiro[3.4]octan-5-one core reveals several potential disconnection points, leading to various synthetic strategies. The most intuitive disconnections involve breaking the bonds forming either the azetidine (B1206935) or the cyclopentane (B165970) ring.
Disconnection of the Azetidine Ring: Cleavage of the C5-N6 and C4-C7 bonds of the β-lactam ring points towards precursors such as α,α-disubstituted cyclopentyl amino acids. Subsequent intramolecular cyclization would then form the desired azetidinone ring.
Disconnection of the Cyclopentane Ring: Alternatively, breaking the C1-C4 and C3-C4 bonds of the cyclopentane ring suggests a strategy starting from a pre-formed azetidinone ring with appropriate functionalities at the C4 position, which can then be elaborated to construct the cyclopentane ring through annulation reactions.
Concerted Cycloaddition Approaches: A more convergent approach involves a [3+2] cycloaddition reaction, where a three-atom component and a two-atom component come together to form the five-membered ring onto a pre-existing four-membered ring, or vice versa. researchgate.net
Classical Annulation Reactions in Spirocyclic Synthesis
Annulation reactions, which involve the formation of a new ring onto an existing structure, are a cornerstone of spirocyclic synthesis. For this compound, these strategies can be directed at forming either the cyclopentane or the azetidine ring.
The construction of the cyclopentane ring onto a pre-existing azetidine or a precursor is a common strategy. A variety of methods have been developed for cyclopentane annulation. baranlab.orgacs.org
One notable approach involves the use of (trimethylsilyl)cyclopentene annulation, which provides a regiocontrolled method for the synthesis of five-membered rings. acs.org Another strategy employs a three-step annulation from a ketone to a cyclopentenone, utilizing isobutenyl groups as surrogates for a CH2COCH3 group. baranlab.org Furthermore, fused cyclopentane skeletons can be constructed through multistep approaches starting from styryl substituted indanones. nih.gov
| Annulation Method | Key Reagents/Intermediates | Description |
| (Trimethylsilyl)cyclopentene Annulation | (Trimethylsilyl)cyclopentene | A regiocontrolled approach for forming five-membered rings. acs.org |
| Ketone to Cyclopentenone Annulation | Isobutenyl groups | A three-step process to form a cyclopentenone ring from a ketone. baranlab.org |
| Multistep Fused Cyclopentane Synthesis | Styryl substituted indanones, Allyl bromide | A sequence of reactions to build a fused cyclopentane ring. nih.gov |
The formation of the four-membered azetidine ring is often a challenging step due to ring strain. researchgate.net However, several effective strategies have been developed.
The aza Paternò-Büchi reaction, an intramolecular photochemical [2+2] cycloaddition, offers a direct route to functionalized azetidines. researchgate.net Another powerful method is the intramolecular C-C bond formation through phase-transfer catalysis, which has been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov Additionally, titanium-mediated synthesis from oxime ethers provides a route to spirocyclic NH-azetidines. researchgate.net The β-lactam synthon method has also emerged as a versatile approach for synthesizing various biologically active compounds containing the azetidin-2-one (B1220530) ring. nih.govrsc.org
| Strategy | Key Features | Example Application |
| Aza Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition | Direct synthesis of functionalized azetidines. researchgate.net |
| Phase-Transfer Catalysis | Enantioselective intramolecular C-C bond formation | Synthesis of spirocyclic azetidine oxindoles. nih.gov |
| Titanium-Mediated Synthesis | Utilizes oxime ethers and Grignard reagents | Formation of spirocyclic NH-azetidines. researchgate.net |
| β-Lactam Synthon Method | Versatile building block approach | Synthesis of various spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives. nih.govrsc.org |
Cyclization Strategies
Cyclization reactions, particularly those that form the spirocyclic core in a single or a few steps, are highly efficient for constructing complex molecules like this compound.
While specific examples for this compound are not detailed in the provided context, the intramolecular cyclization of diketone precursors is a general and powerful strategy for forming heterocyclic rings. This approach would involve a suitably designed diketone containing a nitrogen atom that could undergo an intramolecular condensation or a related cyclization to form the azaspirocyclic core.
A variety of cyclization reactions have been developed to form spirocyclic frameworks. acs.org Cationic cyclization reactions of chlorosulfate (B8482658) derivatives offer a novel cascade approach to prepare spirocarbocyclic compounds. uniovi.es Radical-mediated cyclization reactions can also lead to the formation of spirocycles. researchgate.net
Furthermore, 1,3-dipolar cycloaddition reactions are particularly powerful for constructing five-membered rings. For instance, the cycloaddition of in situ generated azomethine ylides with dipolarophiles can produce complex spiro heterocyclic compounds with good yields and diastereoselectivity. nih.govrsc.org This strategy has been utilized in the synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. researchgate.net A [3+2] cycloaddition approach has also been reported for the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate (B1200264), a derivative of the core structure. researchgate.net
| Cyclization Type | Methodology | Key Features |
| Cationic Cyclization | Cascade reaction of chlorosulfate derivatives | Thermal process without additional reagents. uniovi.es |
| Radical-Mediated Cyclization | Aryl radical cyclization | Can lead to exclusive formation of spirocyclic products. researchgate.net |
| 1,3-Dipolar Cycloaddition | Azomethine ylides with dipolarophiles | Forms complex spiro heterocycles with high stereoselectivity. nih.govrsc.org |
| [3+2] Cycloaddition | Not specified | Synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate. researchgate.net |
Advanced Synthetic Approaches
Recent advancements in organic synthesis have provided a diverse toolkit for the construction of complex molecular architectures like this compound. These methods offer improvements in terms of efficiency, stereocontrol, and substrate scope.
The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings and has been effectively applied to the synthesis of spiro-γ-lactams. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile to form the pyrrolidine (B122466) ring of the azaspiro[3.4]octane system.
One common strategy involves the use of azomethine ylides as the 1,3-dipole. These can be generated in situ and reacted with various dipolarophiles. For instance, the reaction of an azomethine ylide with an appropriate alkene precursor can lead to the desired spirocyclic framework. The stereochemical outcome of these reactions can often be controlled, allowing for the synthesis of enantiomerically enriched products. A stereoselective formal [3+2] cycloaddition has been developed to construct the spiro-γ-lactam motif, highlighting the potential of this method for accessing complex natural product cores. nih.gov Mechanistic studies suggest that some of these transformations may proceed through the formation of a protonated isocyanide intermediate, which drives the desired reactivity and regiochemical outcome. nih.gov
Multi-gram quantities of related compounds like 6-benzyl-2,6-diazaspiro[3.4]octane oxalate have been successfully synthesized using [3+2] cycloaddition, demonstrating the scalability of this method. researchgate.net A notable example involves the [3+2] cycloaddition of N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine (B48309) with an α,β-unsaturated ester derived from N-Boc-azetidin-3-one, which proceeds in the presence of lithium fluoride (B91410) to yield the core structure of 2,6-diazaspiro[3.4]octane derivatives. mdpi.com
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
| Azomethine Ylide | α,β-Unsaturated Ester | Triflic Anhydride | Spiro-γ-lactam | nih.gov |
| N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine | Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate | Lithium Fluoride | 2,6-Diazaspiro[3.4]octane | mdpi.com |
Intramolecular condensation reactions represent a classical yet effective method for the formation of cyclic lactams. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a well-established method for forming five- or six-membered rings and can be adapted for the synthesis of spiro-γ-lactams. While direct examples for this compound are not prevalent in recent literature, the fundamental principles of this reaction are applicable.
The synthesis of spirocyclic pyrrolidines has been achieved in three steps from cyclic α-amino acids, with the key transformation being a Dieckmann condensation. researchgate.net This approach offers a pathway to various novel spirocyclic building blocks for drug design. The general mechanism involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, which can then be further manipulated to yield the desired lactam.
Three successful routes for the synthesis of the parent 2-azaspiro[3.4]octane have been developed, employing readily available starting materials and conventional chemical transformations with minimal chromatographic purifications. rsc.org These annulation strategies involve the formation of either the cyclopentane or the four-membered ring in the final steps.
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for the synthesis of lactam analogues.
The Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. This reaction can be followed by a cyclization step to yield γ-lactams. For instance, a sequence of Ugi reaction followed by an intramolecular Michael addition has been successfully used to synthesize highly functionalized 3-cyano-2-pyrrolidinones with excellent diastereoselectivity. A series of spiro-γ-lactam compounds have been prepared through a catalyst-free Ugi cascade reaction, demonstrating good anti-tumor activity. google.com
The Passerini three-component reaction, involving a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-hydroxy carboxamides, which can serve as precursors to lactams. These MCRs offer a high degree of molecular diversity, making them attractive for the rapid generation of libraries of spirocyclic compounds for drug discovery.
| Multi-component Reaction | Reactants | Product Type | Key Features | Reference |
| Ugi-4CR/Michael Addition | Isocyanides, Carbonyl compounds | 3-Cyano-2-pyrrolidinones | High diastereoselectivity, good functional group tolerance | |
| Ugi Cascade Reaction | Chromone-3-formaldehyde, Carboxylic acid, Isocyanide, Propargylamine | Spiro-γ-lactam | Catalyst-free, mild conditions | google.com |
Transition metal catalysis has emerged as a powerful tool for the construction of complex organic molecules, including spirocyclic lactams. Rhodium catalysts, in particular, have shown remarkable versatility in C-H activation and insertion reactions.
Rhodium(III)-catalyzed C-H activation has been employed for the synthesis of diverse γ-lactams. An atom-economical protocol for the synthesis of γ-spirolactams has been achieved via Rh(III)-catalyzed C–H functionalization of N-carbamoylindoles with 1,3-enynes. This reaction proceeds through a cascade of C–H activation, directing group migration, dearomatization, and spiroannulation. While not a direct synthesis of this compound, this methodology showcases the potential of rhodium catalysis for constructing complex spiro-lactam systems.
Rhodium-catalyzed O-H insertion reactions are also a promising avenue. The synthesis of novel oxetane (B1205548) functional groups within spirocycles has been achieved via rhodium-catalyzed O-H insertion and C-C bond forming cyclization. researchgate.net A DFT study on the rhodium-catalyzed O-H insertion reaction of diazoacetates with alcohols has provided mechanistic insights, suggesting the formation of an oxonium ylide intermediate. acs.org Although a direct application to this compound synthesis via O-H insertion is yet to be widely reported, the principles of this reaction suggest its potential for accessing functionalized precursors. For example, a rhodium-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines has been developed for the synthesis of β-lactams, proceeding through a metalloketene intermediate. organic-chemistry.orgelsevierpure.com
Optimization of Synthetic Pathways
The efficiency and practicality of any synthetic route are determined by factors such as yield, purity, and scalability. Consequently, the optimization of reaction conditions is a critical aspect of developing viable synthetic methodologies for this compound.
Systematic studies of reaction parameters such as solvent, temperature, catalyst loading, and reagent stoichiometry are crucial for maximizing the yield and purity of the desired product. For instance, in the context of [3+2] cycloaddition reactions for spiro-γ-lactam synthesis, control experiments have demonstrated the critical role of a strong acid, with no reaction observed under neutral or basic conditions. nih.gov Further optimization was required to incorporate sterically demanding groups, as increased sterics can slow the desired reaction and allow alternative pathways to dominate. nih.gov
In rhodium-catalyzed reactions, the choice of ligand can significantly influence the outcome. For example, in a Rh(II)/Xantphos catalyzed reaction, the dirhodium/Xantphos combination displayed unique catalytic reactivity and selectivity compared to other metal catalysts. nih.gov The optimization of a rhodium-catalyzed formal [4+2+2] cyclization for the synthesis of eight-membered lactams involved screening of solvents and bases, with methanol (B129727) and K₂CO₃ being identified as optimal. nih.gov
The development of facile and scalable synthetic routes often involves minimizing the need for chromatographic purification. Annulation strategies for the synthesis of 2-azaspiro[3.4]octane have been designed to afford the title compound with minimal purification, a key consideration for large-scale production. rsc.org
| Reaction Type | Optimized Parameter | Effect on Yield/Purity | Reference |
| [3+2] Cycloaddition | Reaction Conditions (Acidic) | Essential for reactivity | nih.gov |
| Rhodium-catalyzed Cyclization | Solvent (Methanol), Base (K₂CO₃) | Optimal for yield | nih.gov |
| Annulation Strategy | Synthetic Route Design | Minimal chromatographic purification | rsc.org |
Stereoselective and Enantioselective Syntheses of Azaspiro[3.4]octan-5-one Enantiomers
The stereoselective and enantioselective synthesis of γ-lactams, including spirocyclic derivatives like this compound, is a significant area of research due to the prevalence of these motifs in biologically active molecules. One notable approach that offers a potential pathway to chiral azaspiro[3.4]octan-5-one enantiomers involves the desymmetrization of prochiral cyclobutanones through a nitrogen insertion reaction. This methodology utilizes a chiral auxiliary to induce asymmetry, leading to the formation of enantioenriched γ-lactams.
A key strategy employs the use of the readily available chiral auxiliary, (1S,2R)-1-amino-2-indanol, to facilitate a ring expansion of a cyclobutanone (B123998). uni-mainz.deresearchgate.net This process is initiated by the reaction of the chiral aminoindanol (B8576300) with a prochiral cyclobutanone, which, in a hypothetical application to the synthesis of the target compound, would be a derivative of spiro[3.4]octanone. This initial reaction forms a key N,O-ketal intermediate.
The subsequent rearrangement of this N,O-ketal is a critical step where the stereochemistry is induced. uni-mainz.de Mechanistic studies, including spectroscopic, crystallographic, and computational analyses, have indicated that this rearrangement proceeds through a Curtin-Hammett scenario. uni-mainz.deresearchgate.net This allows for effective downstream stereoinduction, resulting in the formation of the γ-lactam with good diastereoselectivity. The process is believed to be initiated by the formation of an HCl catalyst in situ, which protonates the oxygen atom of the N,O-ketal, facilitating ring opening. uni-mainz.de
Following the rearrangement, the chiral auxiliary can be removed through a straightforward deprotection protocol, yielding the optically pure γ-lactam. uni-mainz.de This method has been successfully applied to a range of cyclobutanone derivatives, including those that lead to the formation of all-carbon quaternary stereocenters. uni-mainz.deresearchgate.net The formal synthesis of several drug molecules, such as baclofen, brivaracetam, and pregabalin, underscores the synthetic utility of this approach. uni-mainz.de
While the direct enantioselective synthesis of this compound using this specific methodology has not been explicitly reported, the principles of this desymmetrization strategy provide a strong conceptual framework for its potential asymmetric synthesis. By starting with spiro[3.4]octanone, this method could theoretically be adapted to produce enantiomerically enriched this compound. The diastereomeric ratios achieved for various γ-lactams synthesized using this method are presented in the following table.
| Entry | Cyclobutanone Substrate | Chiral Auxiliary | Diastereomeric Ratio (dr) |
| 1 | 3-Methylcyclobutanone | (1S,2R)-1-amino-2-indanol | 80:20 |
| 2 | 3-Phenylcyclobutanone | (1S,2R)-1-amino-2-indanol | 82:18 |
| 3 | 3,3-Dimethylcyclobutanone | (1S,2R)-1-amino-2-indanol | 88:12 |
| 4 | Bicyclo[3.2.0]heptan-6-one | (1S,2R)-1-amino-2-indanol | 75:25 |
Structural Elucidation and Advanced Spectroscopic Characterization of 6 Azaspiro 3.4 Octan 5 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It provides detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments within a molecule.
Proton NMR (¹H NMR) Analysis
No specific, experimentally determined ¹H NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for 6-Azaspiro[3.4]octan-5-one, were found in the public domain. Such data would be essential to assign the chemical environment of each hydrogen atom in the spirocyclic structure.
Carbon-13 NMR (¹³C NMR) Studies
Similarly, experimentally obtained ¹³C NMR spectral data for this compound, which would identify the chemical shifts of each unique carbon atom, are not available in the surveyed literature. This information is crucial for confirming the carbon framework of the molecule.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) and Solid-State NMR would provide further detailed structural insights, including connectivity between protons and carbons and information about the compound in its solid state. However, no published studies employing these advanced techniques for this compound could be located.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, an IR spectrum would be expected to show characteristic absorption bands for the amide functional group (C=O stretching and N-H stretching/bending). Unfortunately, no experimentally recorded IR spectrum with specific vibrational frequencies (cm⁻¹) for this compound is publicly available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. While online databases provide a predicted mass spectrum with a molecular ion peak [M]⁺ at an m/z of approximately 125.08, detailed experimental mass spectrometry data, including a list of fragment ions and their relative abundances, could not be found. This information would be invaluable for confirming the molecular weight and understanding the fragmentation pathways of the molecule.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound (C₇H₁₁NO), the theoretical elemental composition is approximately:
Carbon (C): 67.17%
Hydrogen (H): 8.86%
Nitrogen (N): 11.19%
Oxygen (O): 12.78%
However, no reported experimental elemental analysis data could be sourced to confirm these theoretical values.
Chemical Reactivity and Mechanistic Investigations of 6 Azaspiro 3.4 Octan 5 One
Reactivity of Carbonyl Functionalities
The carbonyl group in the lactam ring is a primary site for chemical transformations, susceptible to attack by various nucleophiles.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the carbonyl group in 6-azaspiro[3.4]octan-5-one is a target for nucleophilic addition. Strong nucleophiles, such as those found in Grignard reagents and organolithium compounds, can attack the carbonyl carbon. This process typically involves the nucleophile adding to the carbonyl group, which leads to the formation of a tetrahedral intermediate. Subsequent protonation during aqueous workup yields a tertiary alcohol. The general mechanism for nucleophilic addition to a carbonyl involves the attack of the nucleophile on the partially positive carbonyl carbon, followed by the movement of the pi electrons from the carbon-oxygen double bond onto the oxygen atom, creating an alkoxide intermediate. This intermediate is then protonated to form the final alcohol product.
Another significant nucleophilic addition reaction is reduction. Hydride reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) can reduce the carbonyl group. These reactions proceed through the nucleophilic addition of a hydride ion to the carbonyl carbon, which also results in an alkoxide intermediate that is subsequently protonated.
Condensation Reactions with Amines and Alcohols
Condensation reactions at the carbonyl group of this compound can occur with amines and alcohols, typically under acidic conditions. With primary amines, the reaction can lead to the formation of an aminal, which is a functional group with two amine groups attached to the same carbon atom. The reaction with secondary amines can result in the formation of an enamine. These reactions are often reversible and proceed through a mechanism that begins with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The amine then acts as a nucleophile, attacking the carbonyl carbon, followed by a series of proton transfer and dehydration steps.
Transformations Involving the Nitrogen Heterocycle
The nitrogen atom within the lactam ring of this compound is a nucleophilic center and can undergo various transformations. N-alkylation and N-acylation are common reactions. In N-alkylation, the nitrogen atom attacks an alkyl halide or another suitable electrophile, leading to the formation of a C-N bond and yielding an N-substituted product. Similarly, N-acylation involves the reaction of the nitrogen atom with an acylating agent, such as an acyl chloride or anhydride, to introduce an acyl group.
The lactam ring itself can be susceptible to ring-opening reactions under certain conditions, such as hydrolysis in the presence of strong acids or bases, which would yield a corresponding amino acid derivative.
Intramolecular Cyclization Pathways Leading to Complex Structures
Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, providing a pathway to more complex, polycyclic molecular architectures. For instance, if a suitable functional group is introduced at a strategic position on a substituent attached to the this compound core, it can react intramolecularly with either the carbonyl group or the nitrogen atom of the lactam. These cyclization reactions are valuable in synthetic chemistry for building intricate molecular scaffolds from simpler precursors.
Reaction Mechanisms of Derivative Formation
The formation of derivatives from this compound often involves multi-step reaction sequences with well-defined mechanisms. Understanding these mechanisms is crucial for controlling the stereochemistry and regiochemistry of the products.
Mechanistic Insights into Cycloaddition Pathways
Derivatives of this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. For example, the nitrogen atom of the lactam can be part of a 1,3-dipole, such as an azomethine ylide, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile, like an alkene or alkyne. This type of reaction is a concerted process where the two new sigma bonds are formed in a single step. The regiochemistry and stereochemistry of the cycloaddition are often governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is key. However, in some cases, simple FMO considerations may not fully rationalize the observed regiochemistry, suggesting that charge transfer interactions could also play a significant role. researchgate.net
Substitution Reactions
The reactivity of this compound in substitution reactions is centered around the nucleophilic character of the nitrogen atom within the γ-lactam ring and the potential for activation of the carbonyl group. The spirocyclic nature of the molecule, featuring a cyclobutane (B1203170) ring fused to a pyrrolidinone ring, introduces conformational rigidity that can influence the stereochemical outcome of these reactions. Research in this area is largely driven by the interest in developing novel spirocyclic scaffolds for applications in medicinal chemistry, where such modifications are crucial for modulating biological activity.
The nitrogen atom of the lactam can readily undergo N-functionalization through reactions with various electrophiles. This includes N-acylation and N-alkylation, which are common strategies to introduce diverse substituents. For instance, the reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. Similarly, alkyl halides or other alkylating agents can be employed to introduce alkyl groups at the nitrogen position. These reactions typically proceed via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic center.
While the primary focus has been on N-functionalization, the carbonyl group of the lactam can also be a site for chemical modification. For example, reaction with strong reducing agents can lead to the reduction of the carbonyl to a methylene (B1212753) group, affording the corresponding 6-azaspiro[3.4]octane. Furthermore, the carbon atoms of the cyclobutane and pyrrolidinone rings are generally less reactive towards substitution unless activated by adjacent functional groups. However, the synthesis of derivatives often involves the use of starting materials that already bear the desired substituents on the spirocyclic core.
The table below summarizes representative substitution reactions involving the this compound scaffold, highlighting the versatility of this building block in the synthesis of more complex molecules.
| Reaction Type | Reagents and Conditions | Product Type | Mechanistic Notes |
|---|---|---|---|
| N-Acylation | Acyl chloride, base (e.g., triethylamine), aprotic solvent | N-Acyl-6-azaspiro[3.4]octan-5-one | Nucleophilic attack of the lactam nitrogen on the electrophilic carbonyl carbon of the acyl chloride. |
| N-Alkylation | Alkyl halide, base (e.g., sodium hydride), polar aprotic solvent (e.g., DMF) | N-Alkyl-6-azaspiro[3.4]octan-5-one | SN2 reaction where the lactam nitrogen acts as the nucleophile. |
| Carbonyl Reduction | Strong reducing agent (e.g., Lithium aluminum hydride), ethereal solvent | 6-Azaspiro[3.4]octane | Nucleophilic hydride attack on the carbonyl carbon followed by elimination of the oxygen atom. |
Stability and Reactivity Under Various Conditions
The stability of this compound is a critical factor in its synthesis, storage, and application. As a γ-lactam, its stability is influenced by environmental conditions such as pH, temperature, and exposure to light. The spirocyclic structure imparts a degree of conformational rigidity that can affect its reactivity compared to acyclic amides or other lactams.
The γ-lactam ring in this compound is susceptible to hydrolysis, particularly under basic or acidic conditions. The rate of this hydrolysis is pH-dependent. Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactam. This leads to the opening of the five-membered ring to form the corresponding γ-amino acid. The reaction is generally considered to be a second-order process, with the rate being dependent on the concentrations of both the lactam and the hydroxide ion. In acidic media, hydrolysis can also occur, typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards nucleophilic attack by water. Generally, γ-lactams are more resistant to hydrolysis than their β-lactam counterparts due to lower ring strain.
The thermal stability of spiro compounds can be quite high, and this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. The specific decomposition pathways and products would depend on the conditions, but could involve fragmentation of the spirocyclic system. For storage, it is recommended to keep the compound in a cool, dry place, sealed from atmospheric moisture to prevent hydrolysis.
The following table provides a summary of the stability and reactivity of this compound under different conditions.
| Condition | Effect on this compound | Products of Degradation/Reaction |
|---|---|---|
| Acidic pH | Hydrolysis of the lactam ring. | γ-Amino acid derivative. |
| Neutral pH | Relatively stable, slow hydrolysis may occur over time. | γ-Amino acid derivative. |
| Basic pH | Accelerated hydrolysis of the lactam ring. | Salt of the γ-amino acid derivative. |
| Elevated Temperature | Potential for thermal decomposition. | Fragmentation products. |
| Exposure to Light | No specific data available, but photolytic degradation is possible for some organic compounds. | Not determined. |
Theoretical and Computational Investigations of 6 Azaspiro 3.4 Octan 5 One
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and conformational preferences of molecules like 6-Azaspiro[3.4]octan-5-one. While specific DFT studies on this exact molecule are not prevalent in the literature, principles from related systems can provide valuable insights.
The electronic structure of this compound is largely influenced by the amide functionality within the γ-lactam ring and the strain induced by the spirocyclic fusion of the cyclobutane (B1203170) and pyrrolidinone rings. DFT calculations would typically be employed to determine key electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. These properties are fundamental to predicting the molecule's reactivity, with the HOMO-LUMO gap being a critical indicator of chemical stability. The amide group's lone pair on the nitrogen atom and the carbonyl group's pi-system are expected to be the primary contributors to the frontier molecular orbitals.
Conformational analysis via quantum chemical calculations would reveal the most stable three-dimensional arrangement of the atoms. For this compound, this involves determining the puckering of both the cyclobutane and the pyrrolidinone rings and the relative orientation of the two rings. The spiro fusion introduces significant conformational constraints, limiting the accessible conformational space compared to non-spirocyclic analogues.
Table 1: Predicted Electronic Properties of this compound (Analogous Systems) This table presents predicted data based on computational studies of similar spiro-lactam structures, as direct data for this compound is not available.
| Property | Predicted Value Range | Method of Prediction |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | DFT (B3LYP/6-31G*) |
| LUMO Energy | 0.5 to 1.5 eV | DFT (B3LYP/6-31G*) |
| HOMO-LUMO Gap | 7.0 to 9.0 eV | DFT (B3LYP/6-31G*) |
| Dipole Moment | 3.0 to 4.5 D | DFT (B3LYP/6-31G*) |
Conformational Analysis of the Spiro[3.4]octane Ring System
The spiro[3.4]octane framework, which forms the carbon skeleton of this compound, is characterized by the fusion of a cyclobutane and a cyclopentane (B165970) ring at a single carbon atom. The conformational behavior of this system is complex due to the interplay of ring strain and torsional strain in both rings.
Table 2: Torsional Angles in Analogous Spiro[3.4]octane Systems This table provides representative torsional angles for the cyclopentane ring in similar spiro[3.4]octane structures based on computational models.
| Torsional Angle | Value (degrees) | Conformation Type |
|---|---|---|
| C1-C2-C3-C4 | 25 to 40 | Envelope/Twist |
| C2-C3-C4-C5 | -15 to -30 | Envelope/Twist |
| C3-C4-C5-C1 | 0 to 15 | Envelope/Twist |
| C4-C5-C1-C2 | 15 to 30 | Envelope/Twist |
| C5-C1-C2-C3 | -25 to -40 | Envelope/Twist |
Reaction Pathway Modeling and Transition State Analysis
The synthesis of this compound and related spiro-lactams can be investigated computationally by modeling the reaction pathways. A common route to γ-lactams is through the cyclization of γ-amino acids or related precursors. For a spirocyclic system, this would likely involve an intramolecular nucleophilic attack of the amine onto an activated carboxylic acid derivative, where the precursor already contains the spiro[3.4]octane skeleton.
Reaction pathway modeling using quantum chemical methods can identify the minimum energy path from reactants to products, passing through one or more transition states. Transition state theory is a fundamental concept in these studies, providing a framework to understand reaction rates. researchgate.net The geometry and energy of the transition state are of paramount importance. For the cyclization to form this compound, the transition state would likely involve a partially formed N-C bond and a distorted geometry of the reacting functional groups.
Computational studies on similar aza-spiro ring formations have revealed that a comprehensive analysis of a large number of conformational isomers of the transition states is necessary to understand the stereoselectivity of such cyclizations. These studies often employ parameters like the Cremer-Pople puckering parameters to characterize the ring conformations in the transition states.
Molecular Modeling for Understanding Structural Rigidity and Steric Profiles
The spirocyclic nature of this compound imparts significant structural rigidity. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, can be used to quantify this rigidity and to explore the steric profile of the molecule. The rigid framework restricts the number of accessible conformations, which can be advantageous in the design of molecules with specific binding properties.
The steric profile of this compound is defined by its three-dimensional shape and the spatial arrangement of its constituent atoms. The cyclobutane ring, being relatively small and puckered, contributes significantly to the steric bulk on one side of the lactam ring. This can influence how the molecule interacts with other molecules, for instance, by directing the approach of a reactant or by influencing its binding orientation in a receptor pocket. The synthesis of spiro-β-lactams is noted to be challenging due to significant steric hindrance and interactions. digitellinc.com
Table 3: Comparative Rigidity of Spirocyclic vs. Acyclic Systems This table illustrates the general trend in conformational flexibility.
| System | Number of Rotatable Bonds | Relative Conformational Flexibility |
|---|---|---|
| Acyclic γ-aminopentanoic acid | High | High |
| This compound | Low | Low |
Bioisosteric Potential of Strained Spiro Heterocycles: Theoretical Considerations
Strained spiro heterocycles are increasingly recognized for their potential as bioisosteres in drug design. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The rigid, three-dimensional nature of spirocycles like this compound makes them attractive replacements for more flexible or planar moieties in bioactive molecules.
Theoretical considerations for the bioisosteric potential of this compound would involve comparing its calculated properties (e.g., size, shape, electrostatic potential, and lipophilicity) with those of known pharmacophores. The γ-lactam core is a common feature in many biologically active compounds. semanticscholar.orgmdpi.com The spiro-fused cyclobutane ring introduces a unique steric and conformational profile that could lead to improved binding affinity, selectivity, or metabolic stability compared to non-spirocyclic analogues. The substitution of a flat ester group with a tetrahedral phosphonate (B1237965) or phosphine (B1218219) oxide moiety in γ-lactam substrates has been shown to increase growth inhibition activity in cancer cell lines, highlighting the impact of three-dimensional structure on biological activity. researchgate.netmdpi.com
The inclusion of a small, strained ring in a spirocycle results in a more rigid and denser molecular space. digitellinc.com This rigidity can be beneficial in drug design by reducing the entropic penalty upon binding to a biological target. Theoretical studies can help to identify which common structural motifs in existing drugs could be advantageously replaced by the this compound scaffold to explore new chemical space and potentially improve pharmacological properties.
Applications of 6 Azaspiro 3.4 Octan 5 One in Advanced Organic Synthesis
6-Azaspiro[3.4]octan-5-one as a Versatile Building Block
This compound is recognized as a versatile building block, primarily due to its spirocyclic nature, which imparts desirable properties to molecules in drug discovery programs. Spirocyclic N-heterocycles are considered privileged structures because they offer a distinct three-dimensional character, moving away from the "flatland" of aromatic compounds that have historically dominated medicinal chemistry. researchgate.nettcichemicals.com
Key advantages conferred by the azaspiro[3.4]octane core include:
Increased Three-Dimensionality : The quaternary spirocyclic carbon atom leads to a higher fraction of sp³ hybridized carbons (Fsp³). A higher Fsp³ count is often correlated with greater success in clinical trials, as it allows for a more complex and specific molecular shape that can improve interactions with biological targets. bldpharm.com
Conformational Restriction : The rigid framework of the spirocycle reduces the number of accessible conformations. researchgate.netacs.org This structural rigidity helps in designing molecules where the pharmacophoric elements are held in a specific orientation, potentially increasing potency and selectivity for the target protein. researchgate.netnih.gov
Improved Physicochemical Properties : Incorporating spirocyclic scaffolds like this compound can modulate key properties such as solubility and metabolic stability. bldpharm.com For instance, replacing traditional heterocycles like morpholine (B109124) with azaspiro cycles has been shown to lower lipophilicity (log D) and improve metabolic profiles. bldpharm.com
Scaffold for Complex Molecular Architectures
The rigid structure of this compound makes it an excellent scaffold for the assembly of complex molecular architectures. bldpharm.com In drug design, a scaffold serves as the central framework upon which functional groups and side chains are appended to interact with a biological target. The defined geometry of the azaspiro[3.4]octane system allows for the precise spatial arrangement of these substituents, which is crucial for optimizing ligand-receptor binding. researchgate.netacs.org
The use of spirocyclic systems can lead to the development of novel intellectual property by exploring underexplored chemical space. sigmaaldrich.com Researchers have successfully used related azaspiro[3.4]octane scaffolds as substitutes for common motifs like piperazine, thereby creating new chemical entities with potentially improved pharmacological profiles. researchgate.net
Intermediate in the Synthesis of Diverse Derivatives
The chemical structure of this compound, featuring a γ-lactam (a cyclic amide), provides functional handles for further chemical modification. The lactam ring is a privileged scaffold itself and is a core component of many bioactive natural products and pharmaceuticals. mdpi.com This functionality allows it to serve as a key intermediate for a wide array of derivatives.
Potential synthetic transformations include:
N-Functionalization : The nitrogen atom of the lactam can be alkylated or acylated to introduce various substituents.
Lactam Ring-Opening : Hydrolysis or reduction of the amide bond can provide access to amino acids with a spirocyclic core, which can then be incorporated into larger molecules.
Modification of the Cyclopentane (B165970) Ring : While less common, functionalization of the carbocyclic ring is also a possibility for creating diversity.
These transformations enable the generation of libraries of compounds based on the this compound core, which can be screened for biological activity. For example, related spiro lactams have been used in the synthesis of potent and reversible inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL). acs.org
Applications in Material Science Research
While the primary application of this compound and related azaspirocycles is in medicinal chemistry, the unique structural and chemical properties of azaheterocycles, in general, suggest potential roles in material science.
Development of Novel Polymers
Azaheterocyclic compounds are important in many areas, including polymers. The lactam functionality in this compound presents a theoretical possibility for ring-opening polymerization to create novel polyamides. Such polymers would feature a spirocyclic unit in the backbone, which could impart unique thermal and mechanical properties due to the rigid and three-dimensional nature of the repeating unit. While specific research on the polymerization of this compound is not widely documented, the chemistry of lactam polymerization is a well-established field, suggesting this as a potential area for future exploration.
Creation of Materials with Specific Electronic or Mechanical Properties
The incorporation of spiro centers into polymer backbones or material frameworks can significantly influence their physical properties. The rigidity of the spirocyclic motif can enhance the thermal stability of materials. mdpi.com Furthermore, azaheterocycles are known to act as building blocks for materials with applications as organic conductors, semiconductors, and natural light-emitting diodes (OLEDs). Although direct applications of this compound in this area have not been detailed, its structural features are consistent with motifs used to create advanced materials with tailored properties. The development of materials containing spiro compounds can lead to enhanced mechanical flexibility and unique electronic properties. mdpi.comresearchgate.net
Role in Catalyst Design and Ligand Development
The nitrogen atom within the this compound structure provides a potential coordination site for metal ions, making it a candidate for incorporation into ligands for catalysis. While the lactam nitrogen is generally a poor ligand due to the delocalization of its lone pair into the carbonyl group, chemical modification can enhance its coordinating ability. For example, reduction of the carbonyl group would yield a secondary amine, 6-azaspiro[3.4]octane, which could serve as a chiral ligand for asymmetric catalysis. The rigid spirocyclic backbone would provide a well-defined chiral environment around a coordinated metal center, which is a key principle in the design of effective asymmetric catalysts.
Data Table for this compound
| Property | Value |
| CAS Number | 1193-30-2 |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
Research on Derivatives and Analogues of 6 Azaspiro 3.4 Octan 5 One
Synthesis of Substituted 6-Azaspiro[3.4]octan-5-one Analogues
The synthesis of substituted analogues of this compound and related azaspirocycles often involves multi-step sequences to construct the spirocyclic core and introduce various substituents. A common strategy for assembling spirocyclic scaffolds is through intramolecular S N 2 alkylation. researchgate.net For related diazaspiro[3.4]octane systems, a [3+2] cycloaddition approach has been utilized to create the core structure, which can then be further functionalized. researchgate.net
For instance, in the synthesis of related 2,6-diazaspiro[3.4]octane derivatives, a key intermediate can be a functionalized spirocycle, which is then elaborated. mdpi.com A general procedure for derivatization involves the reaction of a deprotected spirocyclic amine with various reagents to introduce substituents. For example, the synthesis of N-substituted derivatives can be achieved by reacting the secondary amine of the spirocycle with sulfonyl chlorides in the presence of a base like triethylamine. nih.gov
In a specific example involving a 2,6-diazaspiro[3.4]octane core, a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms is removed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2). The resulting amine is then reacted with an activated carboxylic acid, such as 5-nitro-2-furoic acid, using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent like dimethylformamide (DMF) to yield the acylated product. mdpi.com
The following table summarizes some synthetic approaches for related azaspirooctane structures:
| Reaction Type | Reagents and Conditions | Resulting Moiety |
|---|---|---|
| Sulfonylation | Sulfonyl chloride, Triethylamine, CH2Cl2, 0 °C to room temperature | N-sulfonylated diazaspiro[3.4]octane |
| Amide Coupling | Carboxylic acid, CDI, DMF, room temperature | N-acylated diazaspiro[3.4]octane |
| Boc Deprotection | TFA, CH2Cl2, 0 °C to room temperature | Secondary amine of the spirocycle |
Structure-Activity Relationships in Derivatives
The nature and position of substituents on the this compound scaffold can significantly influence its molecular interactions with biological targets. In a study on 2,6-diazaspiro[3.4]octan-7-one derivatives as sigma-1 receptor antagonists, a detailed structure-activity relationship (SAR) was established. nih.gov The introduction of various substituents on the spirocyclic core allowed for the modulation of binding affinity and functional activity. This highlights the importance of substituents in dictating the pharmacological profile of this class of compounds.
Substituents can affect the electron density distribution within the molecule, which in turn can alter its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with a target protein. mdpi.com For example, in a series of nitrofuran-containing 2,6-diazaspiro[3.4]octane derivatives with antitubercular activity, the presence of an N-mesyl group was found to strongly promote activity in some cases. mdpi.com However, the relationship between structure and activity was not always straightforward, indicating that subtle changes in substitution patterns can lead to significant differences in biological outcomes. mdpi.com
The introduction of lipophilic groups can also impact molecular interactions. In one study, the introduction of a cyclopropyl (B3062369) substituent led to an imbalance of lipophilic contacts within the active site of a target protein, causing a reorientation of the molecule. nih.gov This demonstrates that even small changes to the periphery of the spirocyclic core can have a profound effect on its binding mode.
Spirocyclic systems like this compound are valued for their inherent conformational rigidity compared to their non-spirocyclic counterparts. researchgate.net This rigidity can be beneficial in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The spirocyclic nature of the core pre-organizes the substituents in a defined three-dimensional space.
Azaspiro[3.4]octan-5-one as a Core for Chemical Libraries and Diversity-Oriented Synthesis
The this compound scaffold and its analogues are well-suited as core structures for the generation of chemical libraries for high-throughput screening. Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to explore a wide range of chemical space. nih.govsemanticscholar.org The rigid, three-dimensional nature of the azaspiro[3.4]octane core provides a solid foundation upon which to build molecular diversity by introducing a variety of substituents at different positions.
The ability to functionalize the spirocyclic core at multiple points allows for the creation of libraries with significant substitutional diversity. nih.gov By employing various synthetic reactions, a wide array of functional groups can be appended to the core, leading to a library of compounds with diverse physicochemical properties and potential biological activities. The use of privileged structures, which are molecular scaffolds that are known to bind to multiple biological targets, can accelerate the process of lead discovery. nih.gov The 2,6-diazaspiro[3.4]octane scaffold, a close relative of this compound, has been identified as a privileged structure in medicinal chemistry. nih.gov
Exploration of Related Spirocyclic Systems (e.g., Oxa-azaspiro, Thia-azaspiro Compounds)
Research has extended to the synthesis and evaluation of related spirocyclic systems where the carbon atoms of the cyclopentane (B165970) ring in this compound are replaced with heteroatoms such as oxygen or sulfur. These oxa- and thia-azaspiro compounds offer opportunities to fine-tune the physicochemical properties of the scaffold.
The synthesis of novel thia/oxa-azaspiro[3.4]octanes has been reported as a means to generate multifunctional modules for drug discovery. researchgate.netoipub.com These compounds can serve as uncharted building blocks for medicinal chemistry programs. For example, 2-oxa-6-azaspiro[3.4]octane has been synthesized as a potential surrogate for morpholine (B109124), a common motif in drug molecules. researchgate.netresearchgate.net Similarly, the synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-ones has been achieved through a one-pot reaction involving a Schiff base intermediate. nih.gov
The introduction of heteroatoms can impact properties such as solubility, metabolic stability, and the ability to form hydrogen bonds. The development of synthetic routes to these novel spirocyclic systems, including enantioselective approaches, expands the accessible chemical space for drug discovery efforts. researchgate.net
The following table provides examples of related spirocyclic systems:
| Compound Class | Core Structure | Potential Application |
|---|---|---|
| Oxa-azaspiro[3.4]octanes | Contains an oxygen atom in the five-membered ring | Morpholine bioisostere researchgate.netresearchgate.net |
| Thia-azaspiro[3.4]octanes | Contains a sulfur atom in the five-membered ring | Novel modules for drug discovery oipub.com |
| Diazaspiro[3.4]octanes | Contains an additional nitrogen atom in the five-membered ring | Scaffold for various therapeutic agents mdpi.comnih.govnih.gov |
Future Research Directions and Emerging Trends
Development of Novel, Sustainable Synthetic Routes
The future of synthesizing 6-Azaspiro[3.4]octan-5-one and its derivatives is increasingly geared towards sustainability and efficiency. Current research emphasizes the development of "step-economic" and scalable syntheses, a trend that is crucial for the practical application of these compounds in drug discovery. nih.gov Methodologies for constructing spirocyclic scaffolds are varied and include intramolecular S N 2 alkylation, N-acylation, ring-closing metathesis, and metal-catalyzed dearomatization reactions. researchgate.net The ongoing challenge is to adapt and refine these methods to be more environmentally friendly, for instance, by minimizing waste, employing catalytic processes, and reducing the use of hazardous reagents.
Furthermore, achieving specific three-dimensional arrangements of atoms (stereochemistry) is critical for biological activity. Therefore, a significant area of future research will be the development of enantioselective synthetic approaches that yield specific stereoisomers of this compound derivatives, inspired by syntheses of related proline analogues. mdpi.com
Table 1: Methodologies for Spirocyclic Scaffold Synthesis
| Methodology | Description | Potential for Sustainability |
|---|---|---|
| Intramolecular S N 2 Alkylation | A fundamental ring-forming reaction involving an internal nucleophile and an electrophilic center. | Can be optimized by using greener solvents and catalysts. |
| Ring-Closing Metathesis | A powerful method for forming cyclic compounds, particularly for larger rings, using specific catalysts. | Advances in catalyst design can lead to higher efficiency and lower environmental impact. |
| Metal-Catalyzed Dearomatization | A process that converts flat, aromatic compounds into three-dimensional spirocyclic structures. | The use of earth-abundant metal catalysts can enhance sustainability. |
Advanced Spectroscopic and Structural Analysis for Complex Derivatives
As chemists synthesize increasingly complex derivatives of this compound, the need for sophisticated analytical techniques to confirm their structures becomes paramount. The detailed characterization of novel compounds is a cornerstone of modern chemical research. Future efforts will rely heavily on a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques, such as ¹H, ¹³C, COSY, HSQC, and HMBC, to elucidate the precise connectivity and stereochemistry of these molecules. researchgate.net
For unambiguous determination of the three-dimensional structure of crystalline derivatives, X-ray diffraction (XRD) analysis will remain the gold standard. researchgate.net The synergy between these advanced spectroscopic and crystallographic methods will be essential for validating new molecular architectures and understanding their conformational properties, which are critical for their function.
Integration with Flow Chemistry and Automated Synthesis Platforms
A major emerging trend in chemical synthesis is the integration of flow chemistry and automated platforms. rsc.orgresearchgate.net These technologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and the ability to perform reactions at temperatures and pressures not easily accessible in standard laboratory glassware. soci.org
For the synthesis of this compound derivatives, flow chemistry can facilitate high-throughput screening of reaction conditions and the rapid generation of libraries of analogues for biological testing. soci.orgnih.gov Automated platforms can integrate multiple synthetic steps, including reaction, work-up, and purification, thereby accelerating the drug discovery process and minimizing manual intervention. rsc.orgresearchgate.netbeilstein-journals.org The future will likely see the development of modular, single-platform systems that can handle both batch and flow reactions, providing chemists with greater flexibility and efficiency. researchgate.net
Deeper Mechanistic Understanding of Key Reactions
A fundamental understanding of how chemical reactions occur is crucial for optimizing existing synthetic methods and discovering new ones. Future research will focus on gaining deeper mechanistic insights into the key reactions used to synthesize and functionalize the this compound core. This involves a powerful combination of experimental studies and high-level computational chemistry. researchgate.net
Exploration of New Applications in Advanced Materials and Catalysis
While the primary focus for azaspirocyclic scaffolds has been in drug discovery, their unique, rigid, three-dimensional structures make them intriguing candidates for applications in materials science and catalysis. researchgate.net This remains a largely unexplored area for this compound.
Future research could investigate the incorporation of the this compound motif into polymer backbones to create advanced materials with novel thermal or mechanical properties. Additionally, these spirocyclic compounds could serve as chiral ligands for asymmetric catalysis, where their well-defined spatial arrangement could be used to control the stereochemical outcome of chemical transformations.
Computational Predictions for Novel Azaspiro[3.4]octan-5-one Analogues
Computational chemistry is poised to play an increasingly predictive role in the design of novel this compound analogues. In silico tools are becoming indispensable for prioritizing which molecules to synthesize, saving significant time and resources. Molecular docking and other computational techniques can be used to predict how well a designed molecule will bind to a specific biological target. nih.gov
Furthermore, software can now predict various pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME). nih.gov This allows chemists to design compounds with a higher probability of success in later stages of drug development. As machine learning and artificial intelligence models for reaction prediction become more sophisticated, they may also assist in designing viable synthetic routes to these novel, computationally designed analogues. nih.gov
Table 2: Computational Tools in the Design of Novel Analogues
| Computational Tool | Application | Relevance to this compound |
|---|---|---|
| Molecular Docking | Predicts the binding orientation of a molecule to a biological target. | Guides the design of derivatives with potentially higher potency. nih.gov |
| MM-GBSA | Calculates the binding free energy of a ligand to a protein. | Helps in ranking potential drug candidates based on binding affinity. nih.gov |
| ADME Prediction Software | Estimates pharmacokinetic properties like absorption and metabolism. | Allows for early-stage filtering of compounds unlikely to have good drug-like properties. nih.gov |
Q & A
Q. What are the established synthetic routes for 6-Azaspiro[3.4]octan-5-one, and how can researchers optimize reaction yields?
- Methodological Answer : Common synthetic approaches include annulation strategies (e.g., cyclization of bicyclic precursors) and functional group transformations. To optimize yields:
- Step 1 : Screen solvents (e.g., DMF, THF) and temperatures (25–80°C) to identify optimal reaction conditions .
- Step 2 : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., catalyst loading, stoichiometry) .
- Step 3 : Purify via column chromatography or recrystallization, validating purity through HPLC (>98% purity as per industrial standards) .
Q. How should researchers characterize the purity and structural identity of this compound to ensure reproducibility?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with a C18 column (UV detection at 210–254 nm) and compare retention times against standards .
- Structural Confirmation :
- - and -NMR to assign spirocyclic and carbonyl groups.
- IR spectroscopy for lactam C=O stretch (~1680–1720 cm) .
- Documentation : Report detailed experimental conditions (solvent, temperature, equipment) to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives under varying conditions?
- Methodological Answer :
- Scenario : Discrepancies in -NMR signals due to conformational flexibility or solvent effects.
- Resolution Strategies :
Use variable-temperature NMR to probe dynamic equilibria .
Validate via X-ray crystallography (if crystalline) or computational modeling (DFT for optimized geometries) .
Cross-check with alternative techniques (e.g., -NMR for nitrogen environment analysis) .
Q. What strategies integrate computational modeling with experimental data to predict reactivity in novel synthetic pathways?
- Methodological Answer :
- Step 1 : Perform DFT calculations (e.g., Gaussian or COMSOL) to model transition states and activation energies for proposed reactions .
- Step 2 : Validate predictions via small-scale experiments (e.g., monitoring intermediates by LC-MS).
- Step 3 : Use AI-driven tools (e.g., automated reaction screening) to explore regioselectivity in functionalization .
Q. How to design a factorial experiment investigating temperature and catalyst effects on synthesis efficiency?
- Methodological Answer :
- Variables : Temperature (levels: 25°C, 50°C, 80°C) and catalyst loading (levels: 0.1 mol%, 1 mol%).
- Design : 3×2 full factorial design with triplicate runs to assess interactions .
- Analysis : ANOVA to identify significant factors. For example, higher temperature may reduce reaction time but increase side-product formation .
Guidance for Research Documentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
